molecular formula C12H16FNO2S B8267298 (NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

(NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B8267298
M. Wt: 257.33 g/mol
InChI Key: HILPFEGAFTZZPB-LEHPZIBWSA-N
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Description

(NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a sulfinamide group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

(NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenyl isocyanate
  • 2-Fluoro-5-methoxyaniline
  • 2-Fluoro-5-methoxybenzoic acid

Uniqueness

(NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications

Properties

IUPAC Name

(NE,R)-N-[(2-fluoro-5-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c1-12(2,3)17(15)14-8-9-7-10(16-4)5-6-11(9)13/h5-8H,1-4H3/b14-8+/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILPFEGAFTZZPB-LEHPZIBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=C(C=CC(=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)/N=C/C1=C(C=CC(=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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